molecular formula C17H24N4O2S3 B2908324 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034260-92-7

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2908324
CAS No.: 2034260-92-7
M. Wt: 412.59
InChI Key: LNUIPSYZWYKDGP-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole-4-sulfonamide core linked to a piperidine ring substituted with a tetrahydro-2H-thiopyran group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target engagement.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S3/c22-26(23,16-3-1-2-15-17(16)20-25-19-15)18-12-13-4-8-21(9-5-13)14-6-10-24-11-7-14/h1-3,13-14,18H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUIPSYZWYKDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain. It plays a crucial role in the regulation of pain, mood, and consciousness.

Mode of Action

This compound acts as a selective antagonist at the KOR. An antagonist is a substance that blocks or inhibits the physiological action of another, in this case, the action of κ-opioids at the KOR. By blocking the action of κ-opioids, this compound can alter the perception of pain and mood.

Biochemical Pathways

The compound’s interaction with the KOR influences several biochemical pathways. These pathways are primarily involved in the perception of pain and the regulation of mood. The exact downstream effects of these pathways can vary, but they generally involve changes in neuronal activity and neurotransmitter release.

Pharmacokinetics

The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This means that it is well-absorbed by the body, distributed to the site of action, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a thiadiazole moiety with a sulfonamide group, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several critical structural components:

  • Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anti-inflammatory effects.
  • Sulfonamide Group : Commonly associated with antibacterial properties.
  • Piperidine and Thiopyran Moieties : These contribute to the compound's interaction with neurotransmitter systems.

Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, potentially influencing mood and anxiety levels.
  • Antimicrobial Activity : The thiadiazole moiety is linked to significant antimicrobial properties, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeObserved EffectsReference
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticonvulsant PropertiesPotential anxiolytic effects noted
Anti-inflammatory EffectsInhibition of inflammatory pathways
CytotoxicityExhibited cytostatic properties in vitro

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticonvulsant Activity Study : A study demonstrated that derivatives containing thiadiazole exhibited significant anticonvulsant properties, suggesting a potential therapeutic application in seizure disorders .
  • Antimicrobial Efficacy : Research highlighted that specific derivatives showed high antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
  • Neuropharmacological Effects : Investigations into the neuropharmacological profile indicated that modifications in the piperidine structure could enhance interaction with serotonin receptors, leading to improved anxiolytic effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
The compound has shown promise in neuropharmacological studies due to its structural features that may interact with neurotransmitter systems. Its potential anxiolytic and anticonvulsant properties are attributed to its ability to modulate serotonin and dopamine receptors. Preliminary studies indicate that modifications to its structure could enhance its pharmacological profile, making it a candidate for further investigation in treating anxiety disorders and epilepsy.

2. Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. The benzo[c][1,2,5]thiadiazole moiety is known for its ability to inhibit tumor growth by interfering with cell proliferation pathways. Studies have suggested that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide could be evaluated for its efficacy against various cancer cell lines.

3. Antimicrobial Activity
The sulfonamide group is recognized for its antimicrobial properties, particularly against bacterial infections. This compound may serve as a lead structure for the development of new antibiotics or antimicrobial agents, especially in light of rising antibiotic resistance.

Materials Science Applications

4. Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions can be explored for applications in catalysis and sensor technology .

Case Studies and Research Findings

To illustrate the applications of this compound more concretely, several case studies have been documented:

Study Year Findings
Neuropharmacological Evaluation2023Demonstrated anxiolytic effects in animal models when administered at specific dosages.
Anticancer Activity Assessment2024Showed significant inhibition of proliferation in breast cancer cell lines (MCF7) with IC50 values comparable to established chemotherapeutics.
Antimicrobial Testing2023Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic candidate.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Scaffolds

N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9)
  • Structural Differences : Replaces the tetrahydrothiopyran-piperidine group with a piperazine ring connected via a ketone-containing propyl linker.
  • Pharmacological Profile : Exhibits M1 mAChR selectivity over M4 (a rare trait among mAChR antagonists), with moderate potency (IC₅₀ ~300 nM for M1). The absence of tetrahydrothiopyran may reduce steric bulk, favoring interaction with M1’s orthosteric site .
  • Key Insight : The piperidine-thiopyran moiety in the target compound could enhance selectivity for other mAChR subtypes or improve metabolic stability compared to piperazine derivatives.
Benzo[c][1,2,5]oxadiazole Derivatives (e.g., 3D in )
  • Structural Differences : Substitutes the thiadiazole sulfur with oxygen (oxadiazole), altering electronic properties.
  • Pharmacological Profile: Acts as a reversible inhibitor of butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range. The oxadiazole’s reduced electron-withdrawing effect may weaken sulfonamide hydrogen bonding, shifting target preference from mAChRs to BChE .
  • Key Insight : Thiadiazole’s sulfur atom in the target compound likely enhances stability and interactions with cysteine-rich mAChR domains compared to oxadiazole derivatives.

Sulfonamide-Containing Heterocycles with Antimicrobial Activity

1,3,4-Thiadiazole Derivatives ()
  • Structural Differences : Utilize a 1,3,4-thiadiazole core instead of benzo[c][1,2,5]thiadiazole, with varied substituents (e.g., nitroaryl groups).
  • Pharmacological Profile : Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans. The nitro group enhances membrane permeability, while the thiadiazole core provides planar geometry for intercalation .

Piperidine-Containing Opioid Analogs ()

  • Structural Differences : Replace sulfonamide with amide groups (e.g., fentanyl derivatives like 4'-methyl acetyl fentanyl).
  • Pharmacological Profile : High affinity for opioid receptors (µ-opioid receptor agonists). The piperidine ring is critical for receptor binding, but the amide/sulfonamide distinction shifts target specificity .
  • Key Insight : The target compound’s sulfonamide group likely prevents opioid-like activity, redirecting its mechanism toward mAChR or enzyme modulation.

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